Cas no 13037-88-2 (4-Hexadecyloxyphenol)

4-Hexadecyloxyphenol is a long-chain alkylphenol derivative characterized by its hexadecyloxy substituent, which imparts amphiphilic properties. This compound is notable for its stability and solubility profile, making it suitable for applications in surfactant chemistry, material science, and organic synthesis. Its phenolic hydroxyl group allows for further functionalization, while the hydrophobic alkyl chain enhances compatibility with nonpolar matrices. The compound is often utilized in the development of liquid crystals, emulsifiers, and specialty polymers. Its well-defined structure and purity make it a reliable intermediate for research and industrial processes requiring controlled hydrophobicity and reactivity.
4-Hexadecyloxyphenol structure
4-Hexadecyloxyphenol structure
商品名:4-Hexadecyloxyphenol
CAS番号:13037-88-2
MF:C22H38O2
メガワット:334.53600
CID:86850
PubChem ID:4377937

4-Hexadecyloxyphenol 化学的及び物理的性質

名前と識別子

    • p-Hexadecyloxyphenol
    • 4-hexadecoxyphenol
    • 4-Hexadecyloxyphenol
    • 4-(Hexadecyloxy)phenol
    • 4-(n-hexadecyloxy) phenol
    • Phenol,4-(hexadecyloxy)
    • p-hexadecoxyphenol
    • 4-(hexadecyloxy)-
    • SCHEMBL338173
    • p-(Hexadecyloxy)phenol
    • 4-n-hexadecyloxyphenol
    • 13037-88-2
    • DTXSID90402599
    • CWTMUDGIRYDDHJ-UHFFFAOYSA-N
    • Phenol, 4-(hexadecyloxy)-
    • AKOS015911865
    • 4-N-HEXADECYLOXYPHENOL,98%
    • インチ: InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19,23H,2-15,20H2,1H3
    • InChIKey: CWTMUDGIRYDDHJ-UHFFFAOYSA-N
    • ほほえんだ: CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O

計算された属性

  • せいみつぶんしりょう: 334.28700
  • どういたいしつりょう: 334.287
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 24
  • 回転可能化学結合数: 16
  • 複雑さ: 246
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 9.4

じっけんとくせい

  • 密度みつど: 0.93
  • ふってん: 453.4°Cat760mmHg
  • フラッシュポイント: 164.9°C
  • 屈折率: 1.492
  • PSA: 29.46000
  • LogP: 7.25230

4-Hexadecyloxyphenol セキュリティ情報

4-Hexadecyloxyphenol 税関データ

  • 税関コード:2909500000
  • 税関データ:

    中国税関コード:

    2909500000

    概要:

    290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Hexadecyloxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H378820-500mg
4-Hexadecyloxyphenol
13037-88-2
500mg
$ 1200.00 2023-09-07
TRC
H378820-50mg
4-Hexadecyloxyphenol
13037-88-2
50mg
$161.00 2023-05-18
TRC
H378820-250mg
4-Hexadecyloxyphenol
13037-88-2
250mg
$655.00 2023-05-18

4-Hexadecyloxyphenol 関連文献

4-Hexadecyloxyphenolに関する追加情報

Chemical Profile of 4-Hexadecyloxyphenol (CAS No. 13037-88-2)

4-Hexadecyloxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 13037-88-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its long hydrophobic chain (hexadecyl) attached to a hydroxyphenol core, exhibits unique physicochemical properties that make it a valuable candidate for various applications, particularly in drug delivery systems and bioimaging technologies. The molecular structure of 4-Hexadecyloxyphenol combines the lipophilic nature of the hexadecyl group with the hydrophilic properties of the phenolic hydroxyl group, creating a bifunctional entity with potential utility in multiple domains.

The synthesis of 4-Hexadecyloxyphenol typically involves the reaction of p-hydroxybenzoic acid or its derivatives with hexadecyl halides under controlled conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance the yield and purity of the final product. These techniques not only improve efficiency but also allow for modifications to the molecular structure, enabling fine-tuning of its biological activity. The compound's stability under various environmental conditions, including temperature and pH variations, further underscores its suitability for industrial and research applications.

In recent years, 4-Hexadecyloxyphenol has been extensively studied for its potential role in pharmaceutical formulations. Its amphiphilic nature makes it an excellent candidate for developing novel drug delivery systems, particularly those designed for targeted therapy. Research has demonstrated that this compound can enhance the solubility and bioavailability of poorly water-soluble drugs, thereby improving therapeutic efficacy. Moreover, its ability to form micelles or nanoparticles in aqueous media has been explored as a means to deliver payloads to specific cellular compartments, such as tumor cells or sites of inflammation.

One of the most compelling aspects of 4-Hexadecyloxyphenol is its application in bioimaging and diagnostic tools. The compound's ability to emit fluorescence upon excitation with specific wavelengths makes it useful for developing contrast agents for magnetic resonance imaging (MRI) and other imaging modalities. Studies have shown that when incorporated into lipid-based nanoparticles, 4-Hexadecyloxyphenol can provide real-time visualization of biological processes, aiding in early detection and monitoring of diseases. This capability is particularly valuable in oncology, where precise localization of tumors is crucial for effective treatment planning.

The pharmacological properties of 4-Hexadecyloxyphenol have also been investigated in detail. Preliminary studies suggest that this compound exhibits antioxidant and anti-inflammatory effects, which could be harnessed for therapeutic purposes. The phenolic hydroxyl group is known to participate in redox reactions, making it an effective scavenger of reactive oxygen species (ROS). Additionally, the hexadecyl moiety may contribute to membrane interactions, potentially influencing cell signaling pathways relevant to inflammatory responses. These findings open up avenues for exploring 4-Hexadecyloxyphenol as a lead compound for developing novel therapeutics targeting chronic inflammatory diseases.

Advances in computational chemistry have further enhanced our understanding of 4-Hexadecyloxyphenol's interactions with biological targets. Molecular docking studies have identified potential binding sites on proteins associated with metabolic disorders and neurodegenerative diseases. These insights have guided experimental efforts to optimize the compound's structure for improved binding affinity and selectivity. By leveraging computational tools alongside traditional wet chemistry approaches, researchers can accelerate the discovery process and identify promising candidates for further development.

The environmental impact of 4-Hexadecyloxyphenol has also been a focus of research. Studies have assessed its biodegradability and ecotoxicity under various conditions. The long hydrophobic chain may pose challenges to degradation in aquatic environments, necessitating careful consideration in its application and disposal. However, modifications to the molecular structure can mitigate these concerns while retaining its desired biological properties. Sustainable synthetic routes and green chemistry principles are being explored to minimize environmental footprint throughout the lifecycle of this compound.

In conclusion,4-Hexadecyloxyphenol (CAS No. 13037-88-2) represents a multifaceted compound with significant potential in pharmaceuticals, bioimaging, and drug delivery systems. Its unique physicochemical properties stem from its bifunctional structure, which combines lipophilicity with hydrophilicity. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring that this compound remains at the forefront of chemical biology innovation. As our understanding deepens,4-Hexadecyloxyphenol is poised to play an increasingly important role in addressing complex biological challenges and improving human health.

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